molecular formula C21H30N4O3 B12233567 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine

Cat. No.: B12233567
M. Wt: 386.5 g/mol
InChI Key: ZCVIQJCEUOCWMV-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and an oxolane (tetrahydrofuran) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The piperidine ring is then introduced through nucleophilic substitution reactions, and the oxolane group is added via etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to certain protein targets, modulating their activity and leading to various biological effects . The piperidine ring and oxolane group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane group, in particular, sets it apart from other similar compounds and may enhance its solubility and bioavailability .

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C21H30N4O3/c1-21(2,3)17-13-25-18(22-17)6-7-19(23-25)28-14-15-8-10-24(11-9-15)20(26)16-5-4-12-27-16/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3

InChI Key

ZCVIQJCEUOCWMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCCO4

Origin of Product

United States

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